molecular formula C8H8N4O3S B12928107 3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide CAS No. 62036-29-7

3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide

Cat. No.: B12928107
CAS No.: 62036-29-7
M. Wt: 240.24 g/mol
InChI Key: YPANJTBOLFDVCF-UHFFFAOYSA-N
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Description

3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a heterocyclic compound that contains a triazole ring fused with a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-nitrobenzenesulfonamide with hydrazine hydrate, followed by cyclization with formic acid to yield the desired triazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted triazole compounds. These products can have different biological activities and applications depending on the nature of the substituents introduced .

Scientific Research Applications

3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    Benzene Sulfonamide: A compound with a sulfonamide group attached to a benzene ring.

    5-Oxo-4,5-dihydro-1H-1,2,4-triazole: A triazole derivative with an oxo group.

Uniqueness

3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzenesulfonamide is unique due to the combination of the triazole ring and the benzenesulfonamide moiety. This combination imparts specific chemical and biological properties that are not observed in the individual components. The presence of the sulfonamide group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

62036-29-7

Molecular Formula

C8H8N4O3S

Molecular Weight

240.24 g/mol

IUPAC Name

3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C8H8N4O3S/c9-16(14,15)6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,9,14,15)(H2,10,11,12,13)

InChI Key

YPANJTBOLFDVCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C2=NNC(=O)N2

Origin of Product

United States

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